molecular formula C9H9NO5 B2745609 2-Ethoxy-5-nitrobenzoic acid CAS No. 57148-23-9

2-Ethoxy-5-nitrobenzoic acid

Cat. No. B2745609
CAS RN: 57148-23-9
M. Wt: 211.173
InChI Key: XRKKMLOKFZITPU-UHFFFAOYSA-N
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Description

2-Ethoxy-5-nitrobenzoic acid is a chemical compound with the molecular formula C9H9NO5 . It has a molecular weight of 211.17 . This compound is a derivative of benzoic acid, which is characterized by the presence of an ethoxy group and a nitro group attached to the benzene ring .


Synthesis Analysis

The synthesis of nitro compounds like 2-Ethoxy-5-nitrobenzoic acid can be achieved through several methods. One common method is the direct substitution of hydrocarbons with nitric acid . Another method involves displacement reactions with nitrite ions . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .


Molecular Structure Analysis

The molecular structure of 2-Ethoxy-5-nitrobenzoic acid consists of a benzene ring with an ethoxy group (C2H5O-) and a nitro group (NO2-) attached to it . The presence of these functional groups contributes to the unique physical and chemical properties of this compound .


Chemical Reactions Analysis

Nitro compounds like 2-Ethoxy-5-nitrobenzoic acid can undergo a variety of chemical reactions. For instance, they can participate in free radical bromination, nucleophilic substitution, and oxidation . The nitro group, in particular, plays a crucial role in these reactions due to its electron-withdrawing nature .

Scientific Research Applications

1. Sulfhydryl Group Determination in Biological Materials

2-Ethoxy-5-nitrobenzoic acid and related compounds have been utilized in the study of sulfhydryl groups. For instance, Ellman (1959) synthesized a water-soluble aromatic disulfide useful for determining sulfhydryl groups, particularly in biological materials (Ellman, 1959).

2. Investigation of Side-Chain Reactivity

The influence of the nitro-group on side-chain reactivity has been studied using compounds like 2-Ethoxy-5-nitrobenzoic acid. Iskander et al. (1966) explored how nitro-groups impact the rates of alkaline hydrolysis in related compounds (Iskander, Tewfik, & Wasif, 1966).

3. Phenotypic Screening in Chemical Biology

In chemical biology, 2-Ethoxy-5-nitrobenzoic acid derivatives have been used in phenotypic screening. Miller and Mitchison (2004) utilized a compound involving 5-fluoro-2-nitrobenzoic acid in this context (Miller & Mitchison, 2004).

4. Study of Nitro Reduction Reactions

Research has been conducted on the reduction reactions of nitro groups in molecules like 2-Ethoxy-5-nitrobenzoic acid. Song (2011) investigated various reduction methods of nitro in 2-methoxy-5-nitrobenzoic acid, a compound structurally similar to 2-Ethoxy-5-nitrobenzoic acid (Song, 2011).

5. Glutathione Determination

The compound has been used in the determination of glutathione in tissues, as illustrated by Owens and Belcher (1965), who described a colorimetric method involving a related compound (Owens & Belcher, 1965).

Safety And Hazards

While specific safety and hazard information for 2-Ethoxy-5-nitrobenzoic acid is not available, general safety measures for handling nitro compounds should be followed. These include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

properties

IUPAC Name

2-ethoxy-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-15-8-4-3-6(10(13)14)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKKMLOKFZITPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-5-nitrobenzoic acid

Citations

For This Compound
7
Citations
R Fukai, X Zheng, K Motoshima, A Tai… - …, 2011 - Wiley Online Library
… 2-Ethoxy-5-nitrobenzoic acid (12 c): A mixture of 5-nitrosalicylic acid (20 mmol), MeOH (50 mL) and conc. H 2 SO 4 (1 mL) was stirred at reflux for 21 h, then cooled to room temperature …
K Srinivas, P Raghavaiah, V Himabindu… - Journal of Applicable …, 2014 - researchgate.net
The amide functionality is a familiar feature in small or complex synthetic or natural molecules and plays a key role for medicinal chemists. And in-depth analysis of the comprehensive …
Number of citations: 3 www.researchgate.net
K Srinivas, P Raghavaiah, V Himabindu… - Journal of Applicable …, 2014 - researchgate.net
The biological importance of piperidine and carboxamides derivatives in different disciplines of medicines have received considerable attention owing to their wide range of biological …
Number of citations: 1 www.researchgate.net
JFJ Dippy, BD Hawkins, BV Smith - Journal of the Chemical Society …, 1964 - pubs.rsc.org
… (and mixed mp) 226-227" (lit.,22 228'), and 2-ethoxy-5-nitrobenzoic acid, mp 159-161" (lit.,23 163'), with sodium hydroxide and sodium ethoxide, respectively. Our observations do not …
Number of citations: 14 pubs.rsc.org
G Srinivasulu, KJ Satyanarayana, PP Reddy, P Hegde… - 2006 - nopr.niscpr.res.in
… Reported general method for the preparation of this compound involved condensation of 4-amino-2-ethoxy-5-nitrobenzoic acid with 4-amino-1-(3-cyclohexen-1-yl-methyl)piperidine in …
Number of citations: 5 nopr.niscpr.res.in
G Srinivasulu, ΡP Reddy, P Hegde… - Heterocyclic …, 2005 - degruyter.com
New Cinitapride related benzimidazole derivatives are prepared from the condensation of corresponding diamines with carboxylic acids. Their anti-ulcerative activity is studied. …
Number of citations: 10 www.degruyter.com
G Srinivasulu, KJ Satyanarayana… - Asian journal of …, 2007 - Asian Journal of Chemistry
Number of citations: 3

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